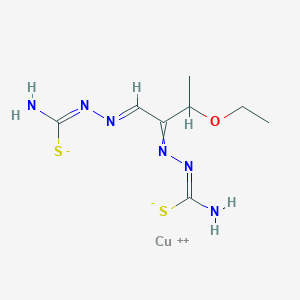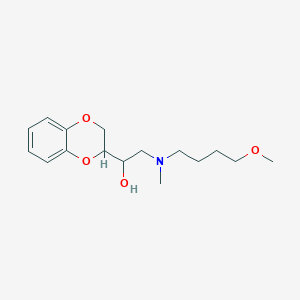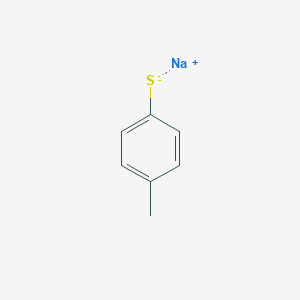
4-Methylbenzenethiol sodium salt
Overview
Description
4-Methylbenzenethiol sodium salt, also known as this compound, is an organic compound with the chemical formula C₇H₇NaS. It is a white crystalline powder that is soluble in water and organic solvents. This compound is a derivative of thiol and is widely used in various chemical reactions due to its nucleophilic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylbenzenethiol sodium salt can be synthesized through several methods. One common method involves the reaction of toluene with sulfur in the presence of a catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs at elevated temperatures (115-130°C) to produce thiocresols, which can then be converted to sodium toluene-p-thiolate .
Another method involves the reaction of aryl halides with sodium alkylthiolates. This nucleophilic substitution reaction is facilitated by the presence of bases and Lewis acids, which activate the sulfur .
Industrial Production Methods: In industrial settings, sodium toluene-p-thiolate is often produced through high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is efficient and yields high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenzenethiol sodium salt undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with alkyl halides to form thioethers.
Oxidation: It can be oxidized to form disulfides.
Reduction: It can reduce certain compounds due to its nucleophilic nature.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves primary alkyl halides and occurs in the presence of a base.
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Sodium borohydride and triphenylphosphine are often used as reducing agents.
Major Products:
Thioethers: Formed from nucleophilic substitution reactions.
Disulfides: Result from oxidation reactions.
Reduced Compounds: Produced through reduction reactions.
Scientific Research Applications
4-Methylbenzenethiol sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a nucleophile in organic synthesis and as a reagent in thiol-ene click reactions.
Biology: Employed in the study of redox biology and as a probe for detecting thiol modifications.
Medicine: Investigated for its potential in drug delivery systems and as a component in nanomedicine.
Industry: Utilized in the production of polymers and materials through thiol-ene reactions.
Mechanism of Action
The mechanism of action of sodium toluene-p-thiolate involves its nucleophilic properties. It readily donates electrons to electrophilic centers, facilitating various chemical reactions. In biological systems, it can interact with cysteine residues in proteins, leading to modifications that affect protein function and signaling pathways .
Comparison with Similar Compounds
Thiols: Such as ethanethiol and propanethiol, which also contain the -SH group.
Thioethers: Such as dimethyl sulfide and diethyl sulfide, which are formed from thiols through nucleophilic substitution.
Uniqueness: 4-Methylbenzenethiol sodium salt is unique due to its aromatic structure, which provides stability and reactivity that is distinct from aliphatic thiols and thioethers. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
sodium;4-methylbenzenethiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S.Na/c1-6-2-4-7(8)5-3-6;/h2-5,8H,1H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRORQUQEDGGDQO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146789 | |
| Record name | Sodium toluene-p-thiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10486-08-5 | |
| Record name | Sodium toluene-p-thiolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium toluene-p-thiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium toluene-p-thiolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of reactions is Sodium toluene-p-thiolate commonly used for in organic chemistry?
A1: Sodium toluene-p-thiolate is primarily recognized as a strong nucleophile. The provided research highlights its use in nucleophilic substitution reactions with various substrates:
- Aryl halides: It readily substitutes halogens in aryl halides, as demonstrated by its reaction with p-bromonitrobenzene in dimethylformamide. []
- Arylhalogenoacetylenes: Studies show its effectiveness in substituting halogens in arylhalogenoacetylenes, yielding 1-p-tolylthio-2-arylacetylenes. Kinetic studies suggest an α-addition–elimination mechanism. []
- 1,1-diaryl-2-halogenoethylenes: Research indicates that Sodium toluene-p-thiolate participates in nucleophilic substitution reactions with these compounds, displacing chloride or bromide ions to yield 1,1-diaryl-2-arylthioethylenes. [, ]
- 2-functionalized tropones: It can replace various functional groups in 2-functionalized tropones, with reactivity order influenced by the leaving group's ability to stabilize the transition state. []
Q2: How does the structure of Sodium toluene-p-thiolate contribute to its reactivity?
A2: The high nucleophilicity of Sodium toluene-p-thiolate can be attributed to two main factors:
Q3: Are there any studies highlighting the mechanism of Sodium toluene-p-thiolate reactions?
A3: Yes, several studies provide insights into the reaction mechanisms involving Sodium toluene-p-thiolate:
- Elimination–addition mechanism: Research on the reaction of 3-indolylmethyltrimethylammonium methyl sulphate with Sodium toluene-p-thiolate suggests an elimination–addition mechanism similar to those observed in nucleophilic substitutions of gramine. []
- σ-Complex formation: Studies investigating its reaction with nitroaryl thioethers propose the formation of a σ-complex (Meisenheimer complex) as an intermediate. This complex subsequently undergoes further reactions, showcasing the diverse reactivity pathways associated with Sodium toluene-p-thiolate. []
- Direct nucleophilic substitution: In the reaction with 1,1-diaryl-2-halogenoethylenes, kinetic data and the high Hammett ρ constant support a direct nucleophilic substitution mechanism at the vinylic carbon. []
Q4: Are there alternative reagents to Sodium toluene-p-thiolate for similar reactions?
A4: Yes, while Sodium toluene-p-thiolate is a potent nucleophile, other sulfur-based nucleophiles can be considered as alternatives:
- Sodium ethanethiolate: This compound exhibits comparable reactivity to Sodium toluene-p-thiolate, as demonstrated in its reaction with ethyl thiopicrate to form analogous σ-complexes. []
- Lithium chloride: While significantly less nucleophilic than Sodium toluene-p-thiolate, lithium chloride can participate in chloride exchange reactions with activated 1,1-diaryl-2-halogenoethylenes, albeit at a much slower rate. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[(Benzyloxy)methyl]butyl]-N-[2-(1H-indol-3-yl)ethyl]succinimide](/img/structure/B80001.png)
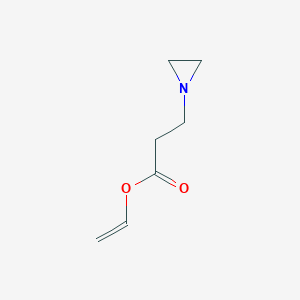
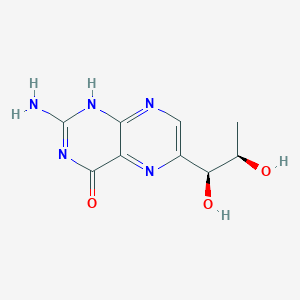
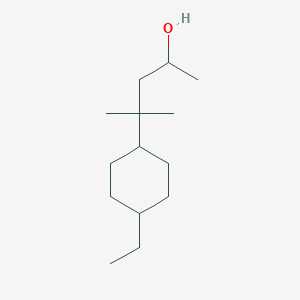
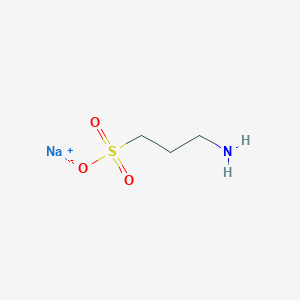
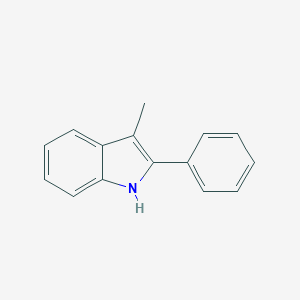
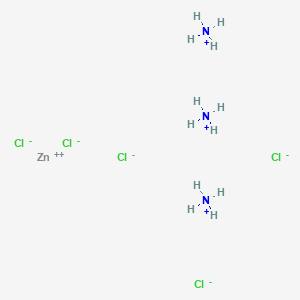

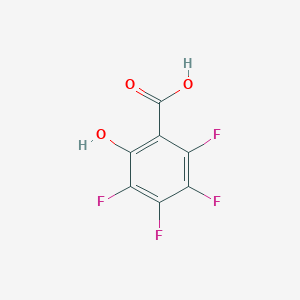
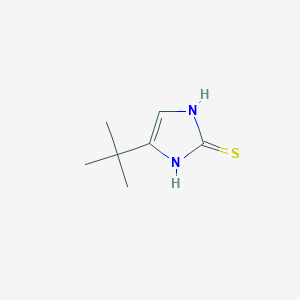

![O-[3-(dimethylamino)propyl] 4-propoxybenzenecarbothioate](/img/structure/B80017.png)
